5-Chloroquinoxalin-2-ol

Overview

Description

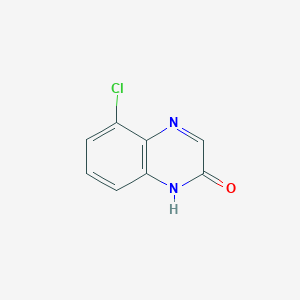

Chemical Identity: 5-Chloroquinoxalin-2-ol (CAS 55687-19-9) is a heterocyclic aromatic compound characterized by a quinoxaline backbone substituted with a chlorine atom at the 5-position and a hydroxyl group at the 2-position. Its molecular formula is C₈H₅ClN₂O, and it is commercially available with a purity of ≥95% .

Structural Significance: The quinoxaline core consists of two fused benzene and pyrazine rings, conferring electron-deficient properties. The chlorine atom enhances electrophilicity, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing solubility and reactivity.

Preparation Methods

Overview of 5-Chloroquinoxalin-2-ol Synthesis

This compound is a regioisomer of hydroxyquinoxaline compounds, which are important intermediates in the synthesis of biologically active molecules, including anticancer agents. The compound is typically synthesized from substituted 1,2-phenylenediamines and glyoxylic acid derivatives.

Conventional Preparation Challenges

- Traditional reactions of 3,4-disubstituted-1,2-phenylenediamine derivatives with glyoxylate or glyoxylic acid often yield non-selective mixtures of regioisomers, such as 2-hydroxy-7,8-disubstitutedquinoxalines and 2-hydroxy-5,6-disubstitutedquinoxalines.

- These mixtures complicate purification and reduce overall yield and efficiency.

- For example, a reaction of 3-chlorobenzene-1,2-diamine with ethyl glyoxylate in ethanol at 75°C for 18 hours produced a rust-colored solid containing both 5-chloroquinoxalin-2(1H)-one and 8-chloroquinoxalin-2(1H)-one isomers, requiring supercritical fluid chromatography for separation.

Regioselective One-Step Synthesis Method

A significant advancement was reported in a patent (EP3604288A1), describing a regioselective one-step process for synthesizing this compound with high regioselectivity (>90%, preferably >95%, or even >99%) and yield:

Reaction Conditions

- Reactants: 3-chlorobenzene-1,2-diamine (or related 1,2-phenylenediamine derivatives) and an excess of glyoxylic acid, glyoxylic acid monohydrate, or 2,2-dialkoxyacetic acid.

- Temperature: Low temperature range from approximately -20°C to +5°C.

- Molar ratio: Glyoxylic acid (or derivatives) used in at least 5 molar equivalents relative to 1,2-phenylenediamine.

- Addition: Slow addition of the diamine to the excess glyoxylic acid at low temperature to favor regioselectivity.

Mechanism and Outcome

- The low temperature and excess glyoxylic acid favor the formation of the 5-substituted hydroxyquinoxaline tautomer.

- This method suppresses formation of the 7,8-substituted regioisomers, thus simplifying purification.

- The product is isolated by cooling and filtration, often yielding a rust-colored solid which can be further purified if necessary.

Advantages

- High regioselectivity and purity.

- Suitable for both laboratory-scale and industrial-scale synthesis.

- Avoids difficult chromatographic separations due to isomeric mixtures.

- High yield and operational simplicity.

Representative Reaction Data Table

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting Material | 3-chlorobenzene-1,2-diamine | 25.3 mmol |

| Reagent | Ethyl glyoxylate (50% in toluene) | 30.3 mmol (excess, >5 eq.) |

| Solvent | Ethanol | 87 mL |

| Temperature | 75°C (initial reaction), then cooled | Reaction for 18 hours, then cooled |

| Product Yield | 3.42 g crude solid | Contains 5-chloroquinoxalin-2(1H)-one |

| Purification Method | Supercritical fluid chromatography | Separates regioisomers |

| Regioselectivity | >90%, up to >99% | High selectivity for 5-chloro isomer |

Related Methods for Substituted Quinoxaline Intermediates

WO2012052420A1 describes methods for preparing substituted n-(3-chloro-quinoxalin-2-yl)sulfonamides and their intermediates, which involve chlorinated quinoxaline derivatives related to this compound. These methods typically start from halogenated phenylenediamines and involve sulfonamide formation steps, providing alternative routes to functionalized quinoxaline compounds.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Regioselectivity | Yield/Notes |

|---|---|---|---|---|

| Traditional Glyoxylate Reaction | 3-chlorobenzene-1,2-diamine + ethyl glyoxylate | 75°C, ethanol, 18 h | Low (mixture of isomers) | Requires chromatographic separation |

| Regioselective One-Step Process | 3-chlorobenzene-1,2-diamine + excess glyoxylic acid | -20°C to 5°C, slow addition | High (>95%) | High yield, easy purification |

| PPA-Mediated Rearrangement | Quinoxalin-2-ones + polyphosphoric acid | Acidic, metal-free conditions | Not directly for this compound | Potential for derivative synthesis |

| Sulfonamide Intermediate Route | Halogenated phenylenediamines + sulfonyl chlorides | Various, patented methods | N/A | For functionalized quinoxaline derivatives |

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinoxalin-2-ol can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form quinoxaline-2,5-dione.

Reduction Reactions: The compound can be reduced to form 5-chloroquinoxalin-2-amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products Formed

Substitution Reactions: Products include various 5-substituted quinoxalin-2-ol derivatives.

Oxidation Reactions: The major product is quinoxaline-2,5-dione.

Reduction Reactions: The major product is 5-chloroquinoxalin-2-amine.

Scientific Research Applications

5-Chloroquinoxalin-2-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

Biological Studies: It serves as a probe for studying enzyme activities and protein-ligand interactions.

Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloroquinoxalin-2-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following quinoxaline derivatives share structural similarities but differ in substituent positions or functional groups:

Key Observations :

- Chlorine vs. Bromine: Bromine in 6-Bromoquinoxalin-2(1H)-one increases molecular weight and polarizability, enhancing photophysical properties compared to chlorine .

- Hydroxyl vs. Methoxy: 5-Methoxyquinoxalin-2-ol exhibits lower acidity (pKa ~9.5) than this compound (pKa ~7.2) due to reduced electron-withdrawing effects of methoxy .

- Diol vs. Monol: 6-Chloroquinoxaline-2,3-diol’s dual hydroxyl groups enable stronger metal coordination (e.g., Fe³⁺, Cu²⁺), unlike the monol in this compound .

Comparison with Quinoline Derivatives

Quinoline analogs, such as 5-Chloro-4-hydroxyquinolin-2(1H)-one (CAS 1417709-94-4), differ in ring structure but share chlorine and hydroxyl substituents:

Structural Impact :

- Quinoxaline’s dual nitrogen atoms increase π-electron deficiency, favoring reactions with nucleophiles (e.g., Suzuki coupling) compared to quinoline derivatives .

Biological Activity

5-Chloroquinoxalin-2-ol is a derivative of quinoxaline, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a chloro substituent at the 5-position and a hydroxyl group at the 2-position of the quinoxaline ring. This structural configuration is crucial for its biological activity.

Anticancer Properties

Recent studies have shown that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Notably, one study reported that certain quinoxaline derivatives displayed IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on various enzymes. A study highlighted that related quinoxaline compounds effectively inhibited phospholipase A2 (sPLA2) and α-glucosidase, with some derivatives showing IC50 values in the nanomolar range . This suggests that this compound could be a candidate for managing conditions such as diabetes and inflammation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit sPLA2 is particularly noteworthy as this enzyme is involved in inflammatory processes.

- Induction of Apoptosis : Similar quinoxaline derivatives have been shown to induce apoptosis in cancer cells, suggesting that this compound may also share this property.

- Antioxidant Activity : Some studies indicate that quinoxaline derivatives possess antioxidant properties, which can contribute to their protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the potential of quinoxaline derivatives in clinical settings:

- Cancer Treatment : In vitro studies demonstrated that treatment with quinoxaline compounds led to reduced viability of cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction.

- Diabetes Management : Compounds similar to this compound have been tested for their ability to lower blood glucose levels by inhibiting α-glucosidase, thus delaying carbohydrate absorption.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Chloroquinoxalin-2-ol to ensure reproducibility?

- Methodological Answer : To enhance reproducibility, document reaction parameters (e.g., temperature, solvent ratios, catalyst loading) in detail, adhering to standardized reporting guidelines . For multi-step syntheses, isolate intermediates and verify purity via HPLC or NMR before proceeding. Use controlled conditions (e.g., inert atmosphere) to minimize side reactions. Reference analogous protocols for chlorinated quinoxaline derivatives to refine reaction efficiency .

Q. What characterization techniques are essential for confirming the identity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm substituent positions and structural integrity.

- FT-IR to identify functional groups (e.g., hydroxyl, C-Cl stretching).

- Mass spectrometry (HRMS) for molecular weight validation.

Include melting point analysis and compare with literature values. For novel derivatives, X-ray crystallography may resolve ambiguities .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Monitor degradation via periodic TLC or HPLC. Avoid prolonged exposure to moisture; desiccants like silica gel are recommended. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Q. How can solubility challenges of this compound be addressed in biological assays?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) with aqueous buffers, ensuring compatibility with assay systems. Pre-dissolve the compound in a minimal volume of solvent and dilute into the working medium. Validate solubility via dynamic light scattering (DLS) or nephelometry. For in vivo studies, consider prodrug strategies or nanoformulations .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency eyewash stations and safety showers must be accessible. Regularly review SDS updates and conduct risk assessments for lab-specific protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Investigate via computational modeling (DFT) to map electron density at the C-Cl bond, predicting susceptibility to nucleophilic substitution. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Compare with analogous compounds (e.g., 7-Chloroquinolin-8-ol) to assess electronic effects of substituents .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analysis of existing studies, noting variations in assay conditions (e.g., cell lines, incubation times). Replicate experiments with standardized protocols and include positive/negative controls. Use statistical tools (e.g., ANOVA) to quantify variability. Triangulate findings with orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What strategies can elucidate the biological target(s) of this compound?

- Methodological Answer : Employ affinity chromatography with immobilized derivatives to capture interacting proteins. Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). CRISPR-Cas9 knockout libraries can identify genes essential for compound activity. Molecular docking studies may prioritize candidates for experimental validation .

Q. How does the chlorine substituent in this compound influence its properties compared to other quinoxaline derivatives?

- Methodological Answer : Compare logP values (via shake-flask method) to assess hydrophobicity changes. Evaluate electronic effects via Hammett plots using substituent constants. Benchmark spectroscopic data (e.g., UV-Vis λmax shifts) against non-chlorinated analogs. Biological activity correlations can be tested in structure-activity relationship (SAR) studies .

Q. 10. What validation criteria ensure robustness in analytical methods for quantifying this compound?

- Methodological Answer :

Follow ICH Q2(R1) guidelines: - Linearity (R² ≥0.99 over 50–150% of target concentration).

- Accuracy (spiked recovery 95–105%).

- Precision (RSD ≤2% intra/inter-day).

- LOD/LOQ determined via signal-to-noise ratio.

Include stability-indicating assays (e.g., forced degradation) to confirm specificity .

Properties

IUPAC Name |

5-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHYYFYGIHUVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443354 | |

| Record name | 5-chloro-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-19-9 | |

| Record name | 5-Chloro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.